

Technical Guide: Structure Elucidation of 4-Bromo-6-nitro-1H-indole

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Bromo-6-nitro-1H-indole

Cat. No.: B1292546

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Introduction

4-Bromo-6-nitro-1H-indole is a substituted indole derivative. The indole scaffold is a prominent feature in many biologically active compounds and pharmaceuticals. The presence of a bromine atom and a nitro group suggests potential for use as a building block in medicinal chemistry, as these groups can be functionalized or can modulate the electronic properties of the indole ring. This guide provides a comprehensive overview of the methodologies and data interpretation involved in the complete structure elucidation of **4-Bromo-6-nitro-1H-indole**.

Chemical Profile:

- IUPAC Name: **4-bromo-6-nitro-1H-indole**
- CAS Number: 885520-47-8
- Molecular Formula: C₈H₅BrN₂O₂
- Physical Form: Solid

Spectroscopic Data for Structure Elucidation

The definitive structure of **4-Bromo-6-nitro-1H-indole** is determined through a combination of spectroscopic techniques. While specific published spectra for this compound are not readily

available, the following sections present predicted data based on the known structure and established principles of spectroscopic interpretation for related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.[1][2]

Table 1: Predicted ^1H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
~11.8 - 12.0	br s	-	1H	N1-H
~8.20	d	~2.0	1H	H-7
~7.85	d	~2.0	1H	H-5
~7.60	t	~2.5	1H	H-2
~6.80	dd	~2.5, ~1.0	1H	H-3

- Rationale: The indole N-H proton is expected to be significantly downfield and broadened. The aromatic protons (H-5 and H-7) are deshielded by the electron-withdrawing nitro group and influenced by the bromine, appearing as doublets due to meta-coupling. Protons on the pyrrole ring (H-2 and H-3) appear at characteristic shifts, with their coupling pattern confirming their adjacency.

Table 2: Predicted ^{13}C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ) ppm	Assignment
~142.0	C-6
~138.5	C-7a
~128.0	C-2
~125.5	C-3a
~120.0	C-5
~115.0	C-7
~112.0	C-4
~103.0	C-3

- Rationale: The carbon atom attached to the nitro group (C-6) is expected to be the most downfield among the benzene ring carbons.[\[3\]](#) The quaternary carbons (C-3a, C-4, C-6, C-7a) can be distinguished from protonated carbons using a DEPT experiment.[\[1\]](#) The chemical shifts are influenced by the combined electronic effects of the bromine, nitro, and fused pyrrole ring moieties.[\[4\]](#)[\[5\]](#)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming the molecular formula.[\[6\]](#)

Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z (Mass-to-Charge Ratio)	Relative Intensity (%)	Assignment
254/256	~98 / 100	[M] ⁺ / [M+2] ⁺ (Molecular Ion Peak, Bromine Isotope Pattern)
208/210	High	[M - NO ₂] ⁺
129	Moderate	[M - NO ₂ - Br] ⁺
76	Moderate	[C ₆ H ₄] ⁺

- Rationale: The molecular ion peak will exhibit a characteristic ~1:1 ratio for the M⁺ and M+2 peaks due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br). A primary fragmentation pathway for nitroaromatic compounds is the loss of the nitro group (NO₂, 46 Da).[7] Subsequent loss of the bromine atom (79/81 Da) is also a probable fragmentation step.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[8]

Table 4: Predicted IR Spectroscopy Data (KBr Pellet)

Wavenumber (cm ⁻¹)	Intensity	Assignment of Vibrational Mode
~3400	Medium	N-H Stretch (Indole)
~3100	Medium	Aromatic C-H Stretch
~1590, ~1470	Strong	Aromatic C=C Stretch
~1520, ~1340	Strong	Asymmetric & Symmetric NO ₂ Stretch
~880, ~820	Strong	C-H Out-of-plane Bending
~650	Medium	C-Br Stretch

- Rationale: The spectrum is expected to show a characteristic N-H stretch for the indole amine.^[9] Strong absorptions corresponding to the asymmetric and symmetric stretching of the nitro group are definitive indicators of its presence.^[10] Aromatic C=C and C-H vibrations, as well as the C-Br stretch, will also be present in their typical regions.

Experimental Protocols

The following sections describe generalized protocols for the acquisition of the spectroscopic data necessary for structure elucidation.

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 5-10 mg of purified **4-Bromo-6-nitro-1H-indole** in 0.5-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆, in a standard 5 mm NMR tube.^[1]
- Data Acquisition: Record ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC) spectra on a high-field NMR spectrometer (e.g., 400 or 500 MHz).^[1]
- ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
- ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment should also be performed to differentiate between CH, CH₂, and CH₃ signals.^[1]
- Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).^[11]

Mass Spectrometry (EI-MS) Protocol

- Sample Introduction: Introduce a small amount of the solid sample directly into the ion source using a direct insertion probe, or introduce a solution of the sample if using a GC-MS or LC-MS system.^[12]
- Ionization: Bombard the vaporized sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.^[12]

- Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.[6]
[\[12\]](#)
- Detection: Detect the separated ions, and process the signal to generate a mass spectrum showing the relative abundance of each ion.[6]

Fourier-Transform Infrared (FTIR) Spectroscopy Protocol

- Sample Preparation (Solid): Prepare a KBr pellet by grinding a small amount (~1-2 mg) of the sample with ~100-200 mg of dry KBr powder and pressing the mixture into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing the solid sample directly on the crystal.[13][14]
- Background Spectrum: Record a background spectrum of the empty sample compartment (or the KBr pellet holder/ATR crystal) to subtract atmospheric and instrumental absorptions.
[\[13\]](#)
- Sample Spectrum: Place the sample in the instrument and record the IR spectrum, typically over a range of 4000 to 400 cm^{-1} .
[\[9\]](#)
- Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.
[\[8\]](#)

Single-Crystal X-ray Crystallography Protocol

- Crystallization: Grow a single crystal of high quality, typically larger than 0.1 mm in all dimensions, by slow evaporation of a saturated solution, slow cooling, or vapor diffusion.
[\[15\]](#)
[\[16\]](#)
[\[17\]](#)
- Data Collection: Mount the crystal on a goniometer and place it in a single-crystal X-ray diffractometer.
[\[18\]](#) Cool the crystal (e.g., to 100 K) to minimize thermal vibrations. Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction pattern as the crystal is rotated.
[\[16\]](#)

- Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the phase problem to generate an initial electron density map and build an atomic model. Refine the model against the experimental data to obtain the final crystal structure, including precise bond lengths, bond angles, and atomic positions.
[\[16\]](#)

Proposed Synthesis Pathway

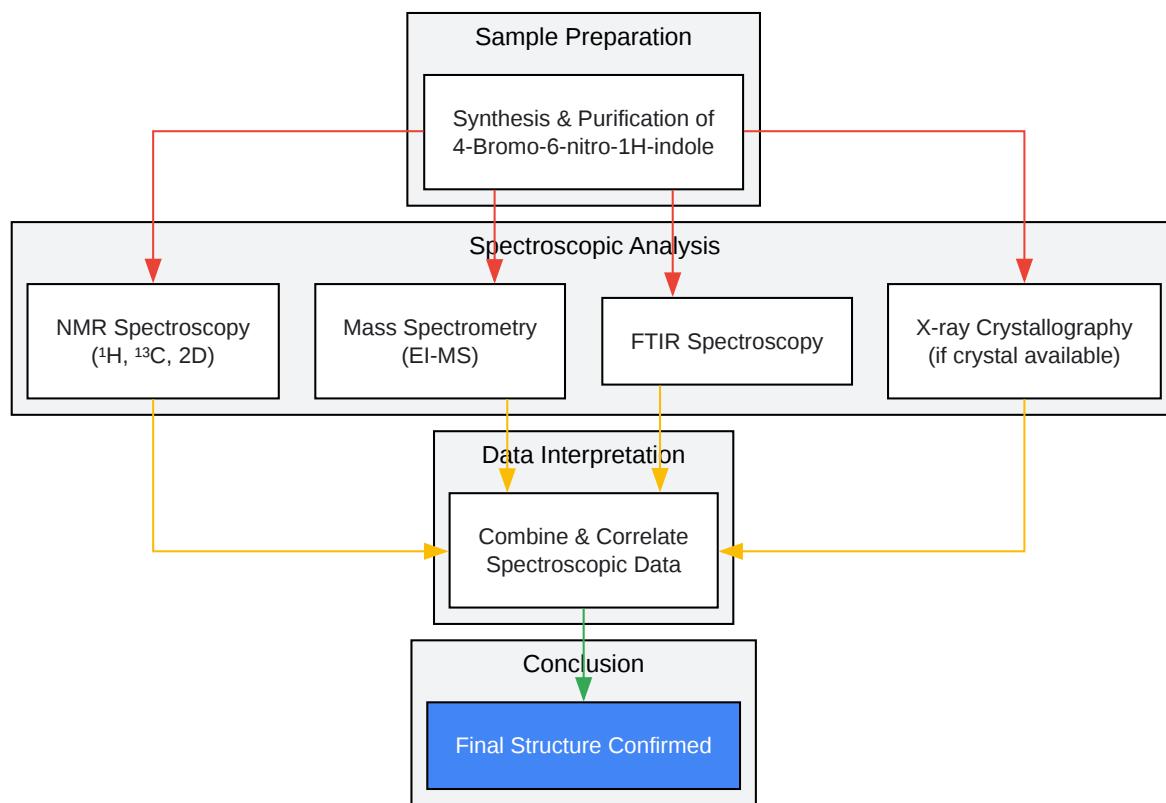
A plausible method for the synthesis of **4-Bromo-6-nitro-1H-indole** is the direct nitration of commercially available 4-bromo-1H-indole.

- Step 1: Nitration of 4-Bromo-1H-indole.
 - Protocol: Dissolve 4-bromo-1H-indole (1.0 eq) in concentrated sulfuric acid at 0 °C. To this stirred solution, add a nitrating mixture (e.g., a solution of nitric acid in sulfuric acid) dropwise, maintaining the temperature below 5 °C. After the addition is complete, allow the reaction to stir at a low temperature for a specified time, monitoring progress by TLC.
 - Workup: Carefully pour the reaction mixture onto crushed ice, which should cause the product to precipitate. Filter the solid, wash thoroughly with water to remove residual acid, and dry under vacuum.
 - Purification: Purify the crude product by recrystallization or column chromatography on silica gel to yield **4-Bromo-6-nitro-1H-indole**. The regioselectivity will be directed by the existing bromo and indole ring functionalities.

Visualizations

Experimental Workflow for Structure Elucidation

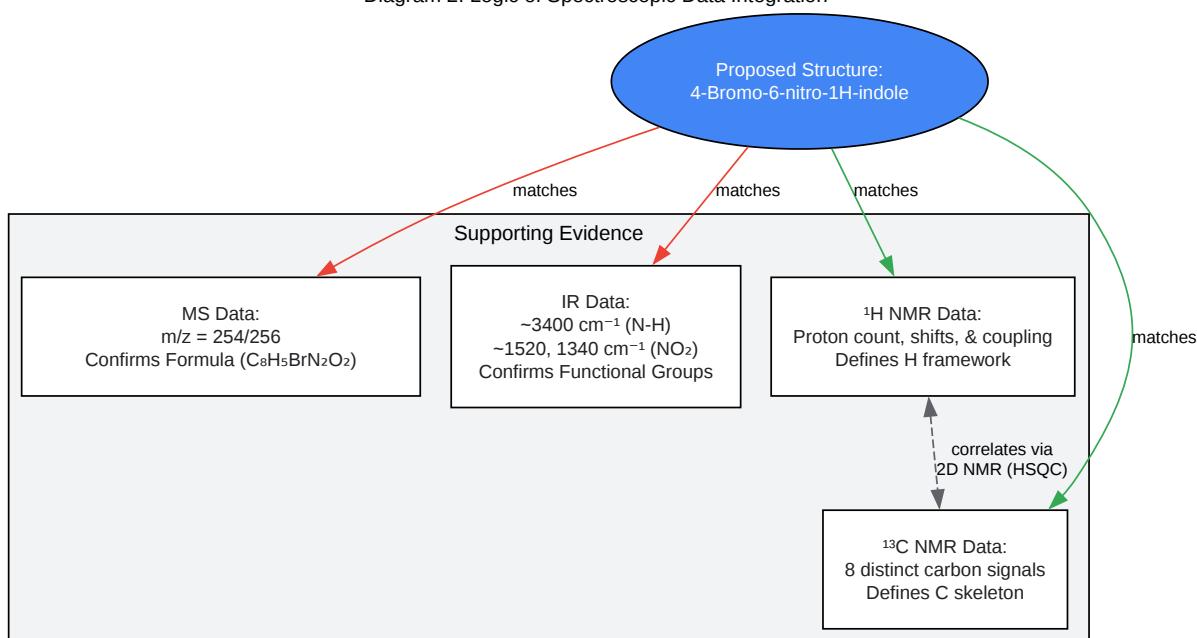
Diagram 1: General Workflow for Structure Elucidation

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Caption: General Workflow for Structure Elucidation

Logical Data Correlation for Structure Confirmation

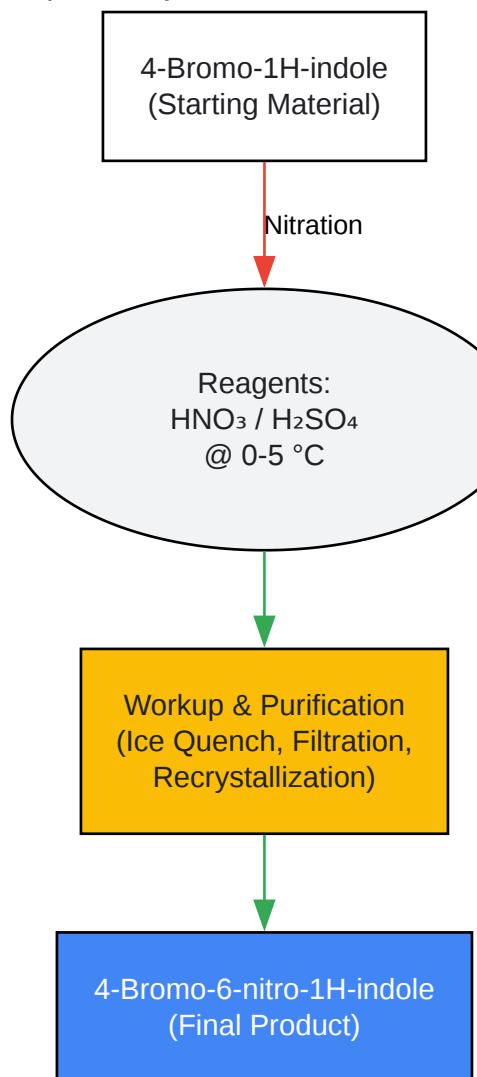
Diagram 2: Logic of Spectroscopic Data Integration

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Caption: Logic of Spectroscopic Data Integration

Proposed Synthesis Pathway Diagram

Diagram 3: Proposed Synthesis of 4-Bromo-6-nitro-1H-indole

[Click to download full resolution via product page](#)Caption: Proposed Synthesis of **4-Bromo-6-nitro-1H-indole****Need Custom Synthesis?**

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